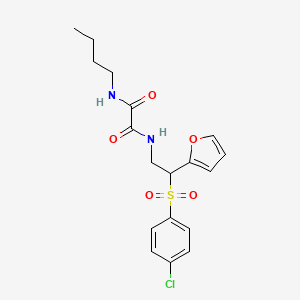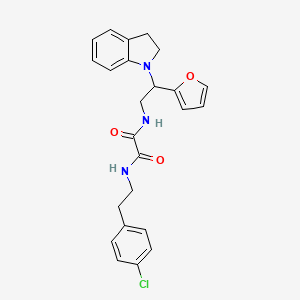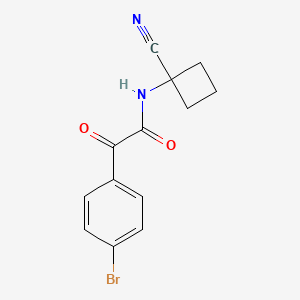![molecular formula C23H17N3O4 B2972786 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-84-3](/img/structure/B2972786.png)
4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a benzamide derivative . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group .
Synthesis Analysis
The synthesis of benzamide derivatives is reported to be a green, rapid, mild, and highly efficient pathway . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient, and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .Aplicaciones Científicas De Investigación
Pharmaceutical Industry
Benzamides, including the compound , are integral to the pharmaceutical industry due to their presence in many drug molecules. Approximately 65% of drug molecules prepared by pharmaceutical companies contain an amide group . This compound can be used in the synthesis of therapeutic agents, including those with antiplatelet activity, which is crucial for the development of cardiovascular drugs .
Green Chemistry
The synthesis of benzamides, such as 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide , can be achieved through eco-friendly processes. Utilizing ultrasonic irradiation and green solid acid catalysts, researchers can create these compounds with low reaction times and high yields, contributing to sustainable chemical practices .
Antioxidant Applications
Benzamide derivatives have shown significant antioxidant properties. They can scavenge free radicals and exhibit metal chelating activities. These properties are essential for developing treatments against oxidative stress-related diseases .
Antibacterial and Antimicrobial Activities
The antibacterial and antimicrobial activities of benzamides make them valuable in the medical field. They can inhibit the growth of various bacteria, including gram-positive and gram-negative strains, which is vital for creating new antibiotics .
Cancer Treatment
Some benzamide compounds have been utilized in cancer treatment due to their potential anti-tumor properties. The compound could be explored for its efficacy in inhibiting cancer cell growth and proliferation .
Agricultural Applications
In agriculture, benzamides can serve as intermediates in the synthesis of compounds with potential use as pesticides or herbicides. Their chemical properties allow for the development of products that can protect crops from pests and diseases .
Industrial Applications
The versatility of benzamides extends to the plastic, paper, and rubber industries. They can be used as additives or intermediates in manufacturing processes, enhancing the properties of the final products .
Analgesic and Anesthetic Agents
Benzamides are found in analgesics and local anesthetics, such as acetaminophen and lidocaine. Research into 4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide could lead to the development of new pain-relief medications .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz .
Mode of Action
Based on the structure and properties of similar compounds, it is likely that it interacts with its target proteins, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial cell division, suggesting that it may affect related pathways .
Pharmacokinetics
Similar compounds have been found to have good bioavailability .
Result of Action
Similar compounds have been found to have antimicrobial activity, suggesting that it may have similar effects .
Propiedades
IUPAC Name |
4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-29-19-10-6-5-9-18(19)22-25-26-23(30-22)24-21(28)17-13-11-16(12-14-17)20(27)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYMVZFIDJQZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2972703.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)
![N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride](/img/structure/B2972705.png)


![5-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2972709.png)


![(2E)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2972714.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B2972717.png)
![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline](/img/structure/B2972718.png)

![Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2972724.png)
